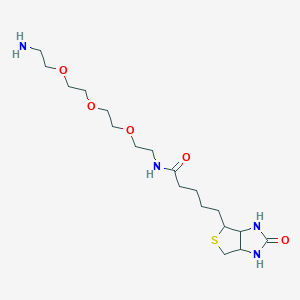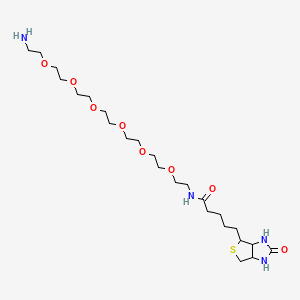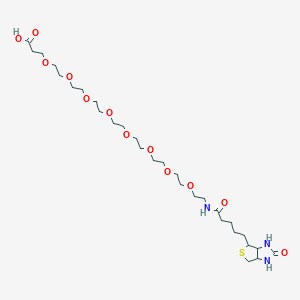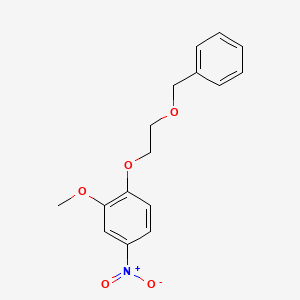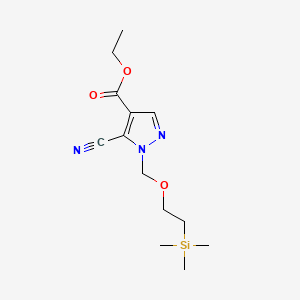![molecular formula C12H16N2O6 B8263655 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid](/img/structure/B8263655.png)
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid is a heterobifunctional polyethylene glycol (PEG) derivative. It contains a maleimide group, which is reactive towards thiol groups, and a carboxylic acid group, which can be used for further conjugation. This compound is widely used in bioconjugation, drug delivery, and other biomedical applications due to its ability to form stable thioether bonds with thiol-containing molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol (PEG) with a maleimide derivative under controlled conditions.
Functionalization: The PEGylated product is then functionalized with an amine group (NH2) through a series of chemical reactions.
Carboxylation: Finally, the functionalized PEG is reacted with a carboxylic acid derivative to introduce the carboxyl group (COOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with maleimide derivatives in industrial reactors.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid undergoes several types of chemical reactions, including:
Addition Reactions: The maleimide group reacts with thiol groups through a Michael addition reaction to form stable thioether bonds.
Substitution Reactions: The carboxylic acid group can participate in substitution reactions with amines to form amide bonds.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine and glutathione, which react with the maleimide group under mild conditions (pH 6.5-7.5).
Amine Reagents: Amine-containing molecules such as lysine can react with the carboxylic acid group in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products formed from these reactions include:
Thioether Conjugates: Formed by the reaction of the maleimide group with thiols.
Amide Conjugates: Formed by the reaction of the carboxylic acid group with amines.
Applications De Recherche Scientifique
3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid has a wide range of applications in scientific research:
Bioconjugation: It is used to conjugate proteins, peptides, and other biomolecules, enhancing their stability and solubility.
Drug Delivery: The compound is used to modify drug molecules, improving their pharmacokinetics and reducing immunogenicity.
Biomedical Imaging: It is used in the development of imaging agents for techniques such as MRI and fluorescence imaging.
Surface Modification: The compound is used to modify surfaces of medical devices and implants to improve biocompatibility.
Mécanisme D'action
The mechanism of action of 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid involves the formation of stable thioether bonds with thiol-containing molecules. The maleimide group acts as a Michael acceptor, reacting with thiol groups through a Michael addition reaction. This results in the formation of a stable thioether linkage, which is resistant to hydrolysis and other degradation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleimide-PEG-NH2: Similar to 3-{2-[3-(2,5-dioxopyrrol-1-yl)propanamido]ethoxy}propanoic acid but lacks the carboxylic acid group.
Maleimide-PEG-COOH: Contains a carboxylic acid group but lacks the amine group.
Uniqueness
This compound is unique due to its heterobifunctional nature, containing both a maleimide group and a carboxylic acid group. This allows for versatile conjugation strategies, making it suitable for a wide range of applications in bioconjugation, drug delivery, and surface modification.
Propriétés
IUPAC Name |
3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c15-9(13-5-8-20-7-4-12(18)19)3-6-14-10(16)1-2-11(14)17/h1-2H,3-8H2,(H,13,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVNSDNOWROJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![17-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)-6,9,12,15-tetraoxa-1,2,3-triazaheptadeca-1,2-dien-2-ium](/img/structure/B8263619.png)

